Cas no 2137589-27-4 (5-(pyridin-3-yl)methyl-1,2,4-oxadiazole-3-carboxylic acid)

5-(Pyridin-3-yl)methyl-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a pyridine and oxadiazole core, offering versatile reactivity for pharmaceutical and agrochemical applications. Its structure combines a carboxylic acid functionality with a 1,2,4-oxadiazole ring, enabling further derivatization for drug discovery and material science. The pyridinylmethyl substitution enhances solubility and binding affinity in biological systems, making it a valuable intermediate for medicinal chemistry. This compound exhibits stability under standard conditions and compatibility with common synthetic transformations. Its dual heterocyclic framework is advantageous for designing enzyme inhibitors or bioactive molecules, particularly in targeting neurological or metabolic pathways. Suitable for research-scale synthesis and optimization studies.
5-(pyridin-3-yl)methyl-1,2,4-oxadiazole-3-carboxylic acid structure
2137589-27-4 structure
Product Name:5-(pyridin-3-yl)methyl-1,2,4-oxadiazole-3-carboxylic acid
CAS No:2137589-27-4
MF:C9H7N3O3
MW:205.170181512833
CID:5881232
PubChem ID:165951888
Update Time:2025-09-19

5-(pyridin-3-yl)methyl-1,2,4-oxadiazole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(pyridin-3-yl)methyl-1,2,4-oxadiazole-3-carboxylic acid
    • EN300-1120414
    • 2137589-27-4
    • 5-[(pyridin-3-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid
    • Inchi: 1S/C9H7N3O3/c13-9(14)8-11-7(15-12-8)4-6-2-1-3-10-5-6/h1-3,5H,4H2,(H,13,14)
    • InChI Key: MAFNVJPNSZTVLH-UHFFFAOYSA-N
    • SMILES: O1C(CC2C=NC=CC=2)=NC(C(=O)O)=N1

Computed Properties

  • Exact Mass: 205.04874109g/mol
  • Monoisotopic Mass: 205.04874109g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 89.1Ų

5-(pyridin-3-yl)methyl-1,2,4-oxadiazole-3-carboxylic acid Pricemore >>

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Additional information on 5-(pyridin-3-yl)methyl-1,2,4-oxadiazole-3-carboxylic acid

5-(Pyridin-3-yl)methyl-1,2,4-Oxadiazole-3-carboxylic Acid: A Comprehensive Overview

The compound 5-(pyridin-3-yl)methyl-1,2,4-oxadiazole-3-carboxylic acid, identified by the CAS number CAS No. 2137589-27-4, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds with a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of a pyridine ring and a carboxylic acid group further enhances its chemical versatility and potential applications.

Recent studies have highlighted the importance of oxadiazole derivatives in drug discovery, particularly in the development of anti-inflammatory, anticancer, and antimicrobial agents. The unique structure of 5-(pyridin-3-yl)methyl-1,2,4-oxadiazole-3-carboxylic acid allows for extensive functionalization, making it a valuable scaffold for designing bioactive molecules. Researchers have explored its potential as a lead compound in various therapeutic areas, leveraging its ability to interact with biological targets through hydrogen bonding and π–π interactions.

The synthesis of CAS No. 2137589-27-4 involves a multi-step process that typically includes the formation of the oxadiazole ring followed by substitution reactions to introduce the pyridine moiety and carboxylic acid group. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, enabling the scalable production of this compound for both academic and industrial purposes.

In terms of physical properties, 5-(pyridin-3-yl)methyl-1,2,4-oxadiazole-3-carboxylic acid exhibits a melting point of approximately 200°C and is soluble in common organic solvents such as dichloromethane and ethanol. Its solubility profile makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

The biological evaluation of this compound has revealed promising results in preclinical models. For instance, studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary anticancer assays have shown selective cytotoxicity against cancer cell lines, highlighting its potential in oncology research.

In conclusion, 5-(pyridin-3-y

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